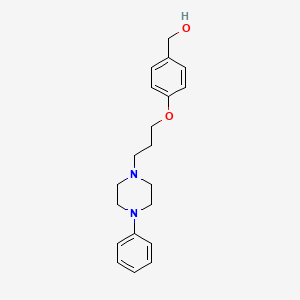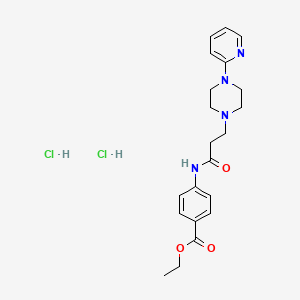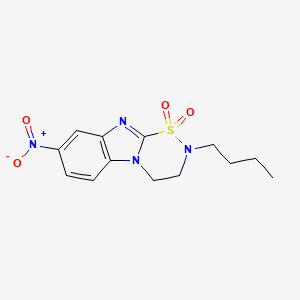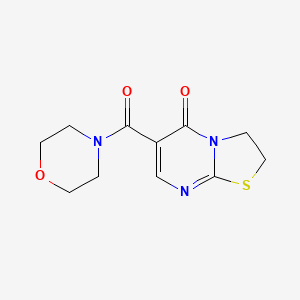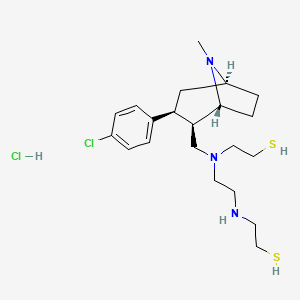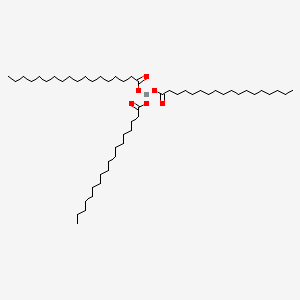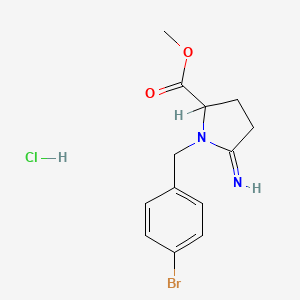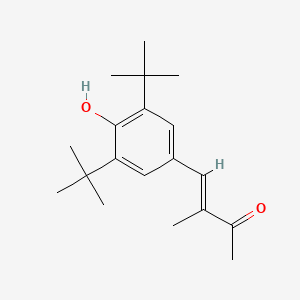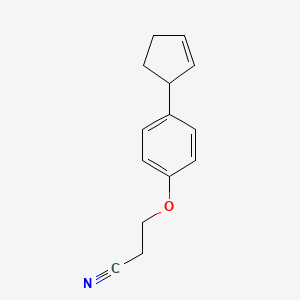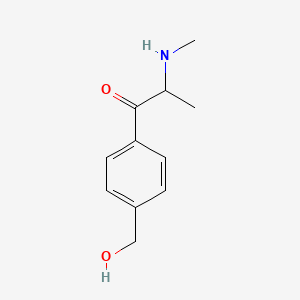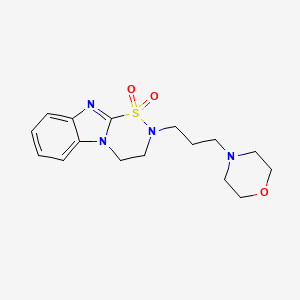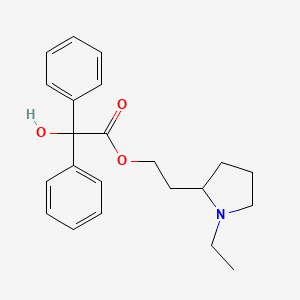
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of both diethylamino and dimethylamino groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- typically involves the reaction of acetamide with appropriate amine derivatives. Common synthetic routes may include:
Amidation Reaction: Reacting acetamide with 2-(diethylamino)ethylamine and 2-(dimethylamino)ethylamine under controlled conditions.
Catalysis: Using catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like ethanol, methanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2-(dimethylamino)ethyl)-: Lacks the diethylamino group.
Acetamide, N-(2-(diethylamino)ethyl)-: Lacks the dimethylamino group.
Uniqueness
Acetamide, N-(2-(diethylamino)ethyl)-2-(dimethylamino)- is unique due to the presence of both diethylamino and dimethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
112727-15-8 |
|---|---|
Molekularformel |
C10H23N3O |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H23N3O/c1-5-13(6-2)8-7-11-10(14)9-12(3)4/h5-9H2,1-4H3,(H,11,14) |
InChI-Schlüssel |
RDNXYLUZGKDADY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


